molecular formula C16H13NO2 B1587327 4-Benzyl-2-phenyl-2-oxazoline-5-one CAS No. 5874-61-3

4-Benzyl-2-phenyl-2-oxazoline-5-one

Cat. No.: B1587327
CAS No.: 5874-61-3
M. Wt: 251.28 g/mol
InChI Key: RWJSXVNLBHUVDP-UHFFFAOYSA-N
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Description

4-Benzyl-2-phenyl-2-oxazoline-5-one is a heterocyclic compound with the molecular formula C16H13NO2. It is part of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyl-2-phenyl-2-oxazoline-5-one can be synthesized through several methods. One common approach involves the reaction of glycine with p-nitrobenzoyl chloride in the presence of sodium hydroxide, followed by a reaction with benzaldehyde in the presence of acetic anhydride and fused sodium acetate . This method yields the desired oxazoline derivative through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-phenyl-2-oxazoline-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted oxazolines, oxazolones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyl-2-phenyl-2-oxazoline-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-phenyl-2-oxazoline-5-one involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its aromatic rings allow for π-π interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-2-phenyl-2-oxazolin-5-one
  • 4-(4-Benzyloxybenzylidene)-2-phenyl-2-oxazolin-5-one
  • 4-(4-Methylbenzylidene)-2-phenyl-2-oxazolin-5-one

Uniqueness

4-Benzyl-2-phenyl-2-oxazoline-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-benzyl-2-phenyl-4H-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJSXVNLBHUVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373466
Record name 4-Benzyl-2-phenyl-2-oxazoline-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5874-61-3
Record name 2-Phenyl-4-(phenylmethyl)-5(4H)-oxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5874-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl-2-phenyl-2-oxazoline-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYL-2-PHENYL-2-OXAZOLIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of N-benzoyl-DL-phenylalanine (5.39 g) and acetic anhydride (12.3 g) is stirred at 80° C. for 40 minutes under a nitrogen atmosphere. The reaction mixture is concentrated under reduced pressure to give the titled reference compound (4.30 g).
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-2-phenyl-2-oxazoline-5-one
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Reactant of Route 5
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